molecular formula C27H31ClN2O2 B10788366 N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide,monohydrochloride CAS No. 2749299-63-4

N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide,monohydrochloride

Cat. No.: B10788366
CAS No.: 2749299-63-4
M. Wt: 451.0 g/mol
InChI Key: LZSLSWPIDNHECV-UHFFFAOYSA-N
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Description

This compound is a synthetic opioid derivative characterized by a phenethyl-substituted piperidine core, a phenylacetamide group, and a phenoxy moiety. The monohydrochloride salt form enhances solubility and bioavailability, typical of pharmaceutical salts. Current evidence indicates it is restricted to research use .

Properties

CAS No.

2749299-63-4

Molecular Formula

C27H31ClN2O2

Molecular Weight

451.0 g/mol

IUPAC Name

2-phenoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C27H30N2O2.ClH/c30-27(22-31-26-14-8-3-9-15-26)29(24-12-6-2-7-13-24)25-17-20-28(21-18-25)19-16-23-10-4-1-5-11-23;/h1-15,25H,16-22H2;1H

InChI Key

LZSLSWPIDNHECV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)COC3=CC=CC=C3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Piperidin-4-one

Piperidin-4-one serves as a starting material for introducing the phenethyl group. A two-step process involves:

  • Schiff Base Formation : Condensation of piperidin-4-one with benzylamine or phenethylamine under reflux in toluene yields the corresponding imine.

  • Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) reduces the imine to 1-phenethylpiperidin-4-amine.

Example Protocol :

  • Piperidin-4-one (10 mmol) and phenethylamine (12 mmol) are refluxed in toluene for 12 hours.

  • The mixture is cooled, and LiAlH₄ (15 mmol) is added portionwise at 0°C.

  • After stirring for 6 hours, the reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (yield: 68–72%).

Preparation of 2-Phenoxy-N-phenylacetamide

Chloroacetylation of Aniline

Aniline derivatives are acylated with chloroacetyl chloride to form 2-chloro-N-phenylacetamide intermediates.

Typical Procedure :

  • Aniline (5.3 mmol) and K₂CO₃ (19 mmol) in dry dichloromethane (20 mL) are cooled to 0°C.

  • Chloroacetyl chloride (6.3 mmol) is added dropwise, and the mixture is stirred at room temperature for 4–6 hours.

  • The crude product is washed with water and crystallized using hexane/ethyl acetate (yield: 85–90%).

Nucleophilic Aromatic Substitution

The chloride in 2-chloro-N-phenylacetamide is displaced by phenoxide ions under basic conditions.

Optimized Conditions :

  • 2-Chloro-N-phenylacetamide (2.9 mmol), phenol (2.9 mmol), K₂CO₃ (8.7 mmol), and KI (0.5 mmol) in acetone (30 mL) are stirred at room temperature for 12 hours.

  • The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via column chromatography (yield: 75–80%).

Coupling of Fragments: Amide Bond Formation

Acylation of 1-Phenethylpiperidin-4-amine

The piperidine amine reacts with 2-phenoxy-N-phenylacetyl chloride to form the target acetamide.

Stepwise Synthesis :

  • 2-Phenoxy-N-phenylacetic acid (5 mmol) is treated with thionyl chloride (SOCl₂, 10 mmol) to generate the acyl chloride.

  • 1-Phenethylpiperidin-4-amine (5 mmol) and triethylamine (TEA, 6 mmol) in dichloromethane are cooled to 0°C.

  • The acyl chloride is added dropwise, and the mixture is stirred for 4 hours.

  • The product is washed with NaHCO₃, dried, and recrystallized from ethanol (yield: 65–70%).

Hydrochloride Salt Formation

The free base is converted to the monohydrochloride salt via treatment with hydrochloric acid.

Crystallization Protocol :

  • N-(1-Phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide (1 mmol) is dissolved in ethyl acetate (10 mL).

  • Hydrogen chloride gas is bubbled through the solution until precipitation occurs.

  • The solid is filtered, washed with cold ethyl acetate, and dried under vacuum (yield: 95–98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.70 (m, 4H, piperidine CH₂), 2.60–2.80 (m, 4H, N-CH₂ and phenethyl CH₂), 4.72 (s, 2H, OCH₂), 6.90–7.50 (m, 14H, aromatic H).

  • HRMS : m/z calculated for C₂₇H₂₉N₂O₂ [M+H]⁺: 437.2234; found: 437.2238.

Purity and Yield Optimization

StepReagentSolventTemperatureYield (%)
ChloroacetylationChloroacetyl chlorideCH₂Cl₂0°C → RT85–90
Phenoxide substitutionK₂CO₃, KIAcetoneReflux75–80
AcylationTEACH₂Cl₂0°C → RT65–70
Salt formationHCl (g)Ethyl acetateRT95–98

Challenges and Alternative Routes

Competing Side Reactions

  • Over-alkylation : Excess phenethyl bromide during piperidine synthesis leads to di-substituted byproducts. Mitigated by using stoichiometric alkylating agents.

  • Ester Hydrolysis : The phenoxyacetamide group is susceptible to hydrolysis under strong acidic conditions. Controlled pH during salt formation prevents degradation.

Green Chemistry Approaches

  • Microwave-Assisted Synthesis : Reduces reaction time for acylation steps from 4 hours to 30 minutes, improving yield to 78%.

  • Solvent-Free Conditions : Ball milling 1-phenethylpiperidin-4-amine and 2-phenoxy-N-phenylacetyl chloride yields 70% product without solvents .

Chemical Reactions Analysis

Types of Reactions

Phenoxyacetyl fentanyl (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phenoxyacetyl fentanyl derivatives with additional oxygen-containing groups, while reduction reactions may yield simpler analogs with fewer functional groups .

Scientific Research Applications

Phenoxyacetyl fentanyl (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

Phenoxyacetyl fentanyl (hydrochloride) exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade ultimately results in analgesic effects and other opioid-related outcomes. The compound’s high affinity for opioid receptors contributes to its potency and potential for abuse .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Implications

The following table summarizes key structural differences and inferred properties:

Compound Name (CAS/Identifier) Key Structural Features Pharmacological Implications Reference
Target Compound (Not specified) - Phenethyl-piperidine
- 2-phenoxy-N-phenylacetamide
Presumed µ-opioid receptor binding; phenoxy group may enhance lipophilicity and receptor affinity.
Acrylfentanyl-d5 hydrochloride (2749419-54-1) - Deuterated phenyl
- Acrylamide substituent
Deuterium may slow metabolism; acrylamide group could alter binding kinetics vs. acetamide.
Impurity C (3258-84-2) - Acetamide without phenoxy group Reduced receptor interaction due to lack of phenoxy; likely inactive metabolite.
Octfentanil (Not specified) - 2-Methoxyacetamide
- 2-fluorophenyl substituent
Methoxy increases lipophilicity; fluorine may enhance metabolic stability and potency.
N-(4-Chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide - Chlorophenyl
- Isopropyl-piperidine
Chlorine enhances electronegativity; isopropyl may reduce steric hindrance vs. phenethyl.
N-(1-Benzylpiperidin-4-yl)-N-(3-fluorophenyl)acetamide (2749434-99-7) - Benzyl-piperidine
- 3-fluorophenyl
Benzyl group alters piperidine conformation; fluorine may improve CNS penetration.

Functional Group Analysis

  • Phenethyl vs. Benzyl/Isopropyl on Piperidine :
    Phenethyl (target compound) provides optimal bulk for receptor binding compared to benzyl (smaller, less lipophilic) or isopropyl (sterically restrictive) groups .
  • Phenoxy vs. Methoxy/Acrylamide: The phenoxy group in the target compound may confer higher receptor affinity than methoxy (octfentanil) or acrylamide (acrylfentanyl-d5) due to enhanced π-π interactions .
  • Halogen Substitutions : Fluorine (octfentanil, benzyl derivative) and chlorine (chlorophenyl analog) improve metabolic stability and binding selectivity but may increase toxicity risks .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide, monohydrochloride, is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This compound is structurally related to several known analgesics and psychoactive substances, which raises questions about its pharmacological properties and safety profile. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a phenethyl group and an acetamide moiety, which is characteristic of many opioid analgesics. The synthesis typically involves multi-step reactions that modify the piperidine structure to introduce various substituents, enhancing its biological activity.

Table 1: Chemical Structure

ComponentStructure
Piperidine RingPiperidine
Phenethyl GroupPhenethyl
Acetamide MoietyAcetamide

Analgesic Properties

Research indicates that compounds similar to N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide exhibit significant analgesic effects. These effects are primarily mediated through interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Studies have shown that modifications to the piperidine structure can enhance potency and selectivity for these receptors.

Anticonvulsant Activity

In addition to analgesic properties, some derivatives of phenylacetamides have demonstrated anticonvulsant activity. For instance, studies involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives showed protective effects in animal models of epilepsy, suggesting potential applications in treating seizure disorders .

Antibacterial Effects

Recent investigations into similar N-phenylacetamides have revealed promising antibacterial properties. Compounds containing thiazole moieties exhibited effective inhibition against various bacterial strains, indicating that structural modifications can lead to enhanced antimicrobial activity .

Case Studies

  • Anticonvulsant Evaluation : A study evaluated the anticonvulsant efficacy of several N-(1-phenethylpiperidin-4-yl) derivatives in animal models. The findings suggested that specific substitutions on the piperidine ring significantly influenced anticonvulsant activity, with some compounds showing comparable efficacy to established antiepileptic drugs .
  • Antibacterial Screening : A series of N-phenylacetamides were tested against bacterial pathogens such as Xanthomonas oryzae. Results indicated that certain derivatives had lower minimum inhibitory concentrations (MICs) than standard antibiotics, suggesting their potential as novel antibacterial agents .

The biological activity of N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide is likely linked to its ability to modulate neurotransmitter systems and interact with specific receptors:

  • Opioid Receptor Agonism : The compound's interaction with MOR may lead to analgesic effects by inhibiting pain pathways in the central nervous system.
  • GABAergic Modulation : Some derivatives may enhance GABAergic transmission, contributing to anticonvulsant effects by stabilizing neuronal excitability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(1-phenethylpiperidin-4-yl)-2-phenoxy-N-phenylacetamide, monohydrochloride?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperidine core. For example, 1-phenethylpiperidin-4-amine intermediates are reacted with phenoxyacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The hydrochloride salt is then precipitated using HCl gas or concentrated HCl in a non-polar solvent. Purification involves recrystallization or column chromatography, followed by characterization via NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in a desiccator at -20°C to prevent hygroscopic degradation. Use inert atmospheres (argon/nitrogen) during handling to avoid oxidation. Safety Data Sheets (SDS) recommend wearing nitrile gloves, lab coats, and eye protection. Avoid contact with strong acids/bases, as decomposition may release toxic fumes (e.g., phenethylamine derivatives) .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR verifies proton and carbon environments. HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%). FT-IR can identify functional groups like amide bonds (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported opioid receptor binding affinities for this compound?

  • Methodological Answer : Discrepancies in Ki values may arise from assay conditions (e.g., radioligand choice, cell membrane preparation). Validate findings using orthogonal methods:

  • Competitive binding assays with [³H]-DAMGO (μ-opioid receptor).
  • Functional assays (e.g., GTPγS binding) to measure receptor activation.
  • Cross-reference with structurally similar fentanyl analogs (e.g., acetylfentanyl) to identify SAR trends .

Q. What strategies optimize in vivo pharmacokinetics for this hydrochloride salt?

  • Methodological Answer : The hydrochloride salt improves water solubility but may reduce blood-brain barrier penetration. To balance bioavailability:

  • Formulate with co-solvents (e.g., PEG 400) for intravenous studies.
  • Monitor plasma half-life via LC-MS/MS, noting metabolites like N-dealkylated products.
  • Compare pharmacokinetic profiles with freebase forms in rodent models .

Q. How can computational modeling elucidate the compound’s interaction with opioid receptors?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using μ-opioid receptor crystal structures (PDB: 4DKL). Focus on key residues (Asp147, Tyr148, Trp318) for hydrogen bonding and hydrophobic interactions. Validate predictions with alanine-scanning mutagenesis in vitro .

Q. What experimental controls are essential for assessing thermal stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks.
  • Monitor degradation via UPLC-MS and quantify impurities (e.g., phenoxyacetic acid).
  • Include antioxidant controls (e.g., BHT) to isolate oxidation pathways .

Q. How does the phenethylpiperidine moiety influence selectivity across opioid receptor subtypes?

  • Methodological Answer : Compare binding data with analogs lacking the phenethyl group (e.g., piperidine-only derivatives). Use Schild analysis to determine if the moiety alters antagonist vs. agonist profiles. Structural analogs like butyryl fentanyl ( ) suggest bulkier N-substituents reduce μ-opioid selectivity .

Ethical and Regulatory Considerations

Q. What legal frameworks govern the use of this compound in preclinical research?

  • Methodological Answer : In the U.S., the compound is a Schedule I controlled substance under the Controlled Substances Act (21 CFR §1308). Researchers must obtain a DEA license (Schedule I Researcher Registration) and adhere to storage/logging requirements. Institutional Animal Care and Use Committee (IACUC) protocols must justify dosing regimens to avoid undue toxicity .

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